molecular formula C28H18N4O5 B15174655 (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile

(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile

Cat. No.: B15174655
M. Wt: 490.5 g/mol
InChI Key: WTPJFJSDCQNWJK-OJJQZRKESA-N
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Description

The compound (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a nitrophenyl group, and a pyrroloindolizine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloindolizine core, followed by the introduction of the naphthalene and nitrophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloindolizine derivatives and molecules with naphthalene or nitrophenyl groups. Examples include:

  • Pyrrolo[3,4-a]indolizine derivatives with different substituents.
  • Naphthalene-based compounds with various functional groups.
  • Nitrophenyl-containing molecules with different core structures.

Uniqueness

The uniqueness of (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H18N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

(3aS,4R,9aS,9bR)-2-naphthalen-2-yl-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile

InChI

InChI=1S/C28H18N4O5/c29-15-16-10-11-30-22(12-16)23-24(25(30)26(33)19-6-3-7-21(14-19)32(36)37)28(35)31(27(23)34)20-9-8-17-4-1-2-5-18(17)13-20/h1-14,22-25H/t22-,23-,24-,25+/m0/s1

InChI Key

WTPJFJSDCQNWJK-OJJQZRKESA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)[C@H]4[C@@H]5C=C(C=CN5[C@H]([C@H]4C3=O)C(=O)C6=CC(=CC=C6)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4C5C=C(C=CN5C(C4C3=O)C(=O)C6=CC(=CC=C6)[N+](=O)[O-])C#N

Origin of Product

United States

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